N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide
Overview
Description
N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoroindole and isonicotinic acid.
Formation of Intermediate: The 5-fluoroindole is reacted with ethyl bromoacetate in the presence of a base to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with isonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of isonicotinamide.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a hydroxy group on the indole ring.
Uniqueness
N~4~-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide is unique due to its specific substitution pattern and the presence of the isonicotinamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBXFLBMDEDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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